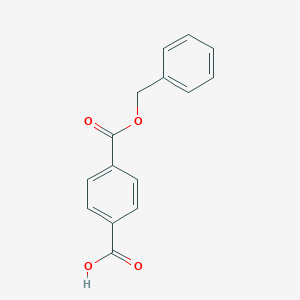

4-((Benzyloxy)carbonyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRIMQYNCUGNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 4 Benzyloxy Carbonyl Benzoic Acid

The synthesis of 4-((benzyloxy)carbonyl)benzoic acid, also known as monobenzyl terephthalate (B1205515), involves the selective functionalization of one of the two carboxylic acid groups of terephthalic acid. Various chemical strategies have been developed to achieve this mono-esterification, ranging from classical acid-catalyzed reactions to modern transition-metal-catalyzed approaches. These methods can be broadly categorized into direct esterification routes and strategies involving the benzyloxycarbonyl group as a protective moiety.

Chemical Reactivity and Transformative Reactions of 4 Benzyloxy Carbonyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 4-((benzyloxy)carbonyl)benzoic acid is a primary site for a variety of chemical modifications, including amidation, reduction, and conversion to more reactive acyl derivatives.

Amidation Reactions and Peptide Coupling Reagents

The carboxylic acid functionality of this compound can be readily converted to amides through reactions with primary or secondary amines. These reactions typically require the activation of the carboxylic acid, which can be achieved using a wide array of peptide coupling reagents. Common coupling agents facilitate the formation of an active ester or a similar intermediate that is susceptible to nucleophilic attack by an amine.

Standard peptide coupling reagents applicable to the amidation of this compound include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents, for instance, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective.

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine substrate and the desired purity of the final amide product.

Reduction to Alcohol and Further Derivatization

The carboxylic acid group can be selectively reduced to a primary alcohol, yielding benzyl (B1604629) 4-(hydroxymethyl)benzoate. This transformation is typically accomplished using reducing agents that are chemoselective for carboxylic acids in the presence of esters. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BMS), are commonly employed for this purpose. These reagents will selectively reduce the carboxylic acid over the benzyl ester, providing a direct route to the corresponding alcohol.

The resulting benzyl 4-(hydroxymethyl)benzoate is a valuable intermediate that can undergo further derivatization. The newly formed hydroxyl group can be subjected to a variety of transformations, including oxidation to an aldehyde, conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution, or etherification to introduce different alkyl or aryl groups.

Formation of Anhydrides and Acid Chlorides

The carboxylic acid of this compound can be converted into more reactive acylating agents such as acid anhydrides and acid chlorides. The formation of a symmetric anhydride (B1165640) can be achieved by treating the carboxylic acid with a dehydrating agent like acetic anhydride or by using a coupling reagent such as DCC in the absence of a nucleophile.

More commonly, the carboxylic acid is converted to the corresponding acid chloride, 4-(benzyloxycarbonyl)benzoyl chloride. This is a highly reactive intermediate that can be used in a variety of acylation reactions. The transformation is typically carried out using standard chlorinating agents like thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5). atamanchemicals.comwikipedia.orgprepchem.com For instance, treatment of the closely related 4-(benzyloxy)benzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) provides the corresponding acid chloride in high yield. chemicalbook.com A similar protocol can be applied to this compound.

Table 1: Synthesis of 4-(Benzyloxy)benzoyl Chloride

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 4-(Benzyloxy)benzoic acid | Oxalyl dichloride, N,N-dimethylformamide | - | 20°C | Quantitative | chemicalbook.com |

Reactions Pertaining to the Benzylic Ester Linkage

The benzyl ester group of this compound serves as a protective group for the carboxylic acid. Its removal is a key step in many synthetic sequences, and it can also be a site for transesterification reactions.

Selective De-protection Strategies of the Benzyloxycarbonyl Group (e.g., Hydrogenolysis, Lewis Acid Treatment)

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for carboxylic acids, and its selective removal from this compound to yield terephthalic acid can be accomplished under various conditions.

Hydrogenolysis: The most common method for the deprotection of benzyl esters is catalytic hydrogenolysis. acsgcipr.orgacsgcipr.org This reaction involves the cleavage of the carbon-oxygen bond of the ester by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgacsgcipr.org The reaction is usually carried out in a solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric pressure of hydrogen. This method is highly efficient and clean, with the byproducts being toluene (B28343) and carbon dioxide. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of Pd/C, can also be employed as a safer alternative to using hydrogen gas.

Lewis Acid Treatment: Lewis acids can also be utilized for the deprotection of benzyl esters, although this method is less common than hydrogenolysis. acsgcipr.org Strong Lewis acids such as boron tribromide (BBr3) or aluminum chloride (AlCl3) can cleave the benzyl ester. For instance, a combination of AlCl3 in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported for the deprotection of N-benzyloxycarbonyl groups and can be applicable to benzyl esters. organic-chemistry.org This method can be advantageous when other functional groups in the molecule are sensitive to hydrogenation conditions.

Table 2: Deprotection Methods for Benzyloxycarbonyl Groups

| Method | Reagents | Conditions | Notes | References |

| Hydrogenolysis | H2, Pd/C | Mild, neutral conditions | Common and efficient | acsgcipr.orgacsgcipr.org |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids use of H2 gas | Safe alternative | - |

| Lewis Acid Treatment | AlCl3, HFIP | Good functional group tolerance | Alternative to hydrogenation | organic-chemistry.org |

Transesterification Processes with Alternative Alcohols

The benzyl ester of this compound can be converted to other esters through transesterification. This reaction involves heating the benzyl ester with an excess of another alcohol in the presence of an acid or base catalyst. For example, heating with methanol and a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of methyl 4-((benzyloxy)carbonyl)benzoate. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the benzyl alcohol that is formed as a byproduct. While not extensively documented for this specific molecule, the principles of transesterification are well-established for benzyl esters. organic-chemistry.org

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution Potentials

The benzene (B151609) ring of this compound, also known as terephthalic acid monobenzyl ester, is substituted with two electron-withdrawing groups: a carboxylic acid group (-COOH) and a benzyloxycarbonyl group (-COOCH₂Ph). Both groups are deactivating and direct incoming electrophiles to the meta position relative to themselves. In this 1,4-disubstituted compound, the positions ortho to one group are meta to the other (positions 2, 3, 5, and 6). Consequently, electrophilic aromatic substitution (EAS) on this ring is significantly more challenging compared to benzene itself. The aromatic ring is considered highly deactivated towards such reactions. researchgate.net

Nitration and Halogenation Studies on the Benzene Ring

Despite the deactivation, electrophilic substitution reactions like nitration and halogenation can be forced to occur, often requiring harsh reaction conditions.

Nitration: The nitration of terephthalic acid and its derivatives has been documented. While terephthalic acid itself is difficult to nitrate, the esterification of one or both of the carboxylic acid groups can facilitate the reaction. google.com For instance, the nitration of monomethyl 2,5-dichloro-terephthalate has been successfully achieved using a mixture of red fuming nitric acid and concentrated sulfuric acid. google.com This suggests that this compound can undergo nitration on its central benzene ring. The reaction would likely require a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to generate the necessary nitronium ion (NO₂⁺) electrophile. youtube.comtruman.edu The substitution is expected to occur at the positions ortho to the carboxyl and ester groups. Under more forcing conditions with excess nitrating agent, dinitration could potentially occur. researchgate.net

Halogenation: The halogenation of terephthalic acid has been achieved using methods such as treating an oleum (B3057394) solution of terephthalic acid with halogens like chlorine or bromine. google.com This indicates that the halogenation of this compound is plausible but would necessitate strong halogenating agents and catalysts to overcome the deactivating effects of the substituents.

The following table summarizes representative conditions for these transformations based on studies of similar substrates.

| Reaction | Reagents and Conditions | Expected Major Product |

| Mononitration | Concentrated HNO₃, Concentrated H₂SO₄, controlled temperature (e.g., 0-10 °C) | 4-((Benzyloxy)carbonyl)-2-nitrobenzoic acid |

| Dinitration | Fuming HNO₃, Fuming H₂SO₄, elevated temperature | 4-((Benzyloxy)carbonyl)-2,6-dinitrobenzoic acid |

| Chlorination | Cl₂, Oleum (fuming H₂SO₄) | 2-Chloro-4-((benzyloxy)carbonyl)benzoic acid |

This table is illustrative and based on the reactivity of analogous terephthalic acid derivatives.

Friedel-Crafts Acylation and Alkylation Potential

Friedel-Crafts reactions, both acylation and alkylation, are classic examples of electrophilic aromatic substitution used to form carbon-carbon bonds with an aromatic ring. wikipedia.orgmasterorganicchemistry.com However, these reactions are generally unsuccessful with strongly deactivated aromatic substrates. The presence of the two electron-withdrawing groups (-COOH and -COOBn) on the benzene ring of this compound severely reduces its nucleophilicity, making it unreactive toward the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions. youtube.com

Furthermore, the carboxylic acid group itself poses a problem. The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), which is essential for generating the electrophile, is a strong electron acceptor. masterorganicchemistry.com It will preferentially coordinate with the non-bonding electrons of the oxygen atoms in the carboxylic acid group. This interaction forms a complex, further deactivating the aromatic ring and rendering the catalyst ineffective for the intended reaction. Therefore, the potential for both Friedel-Crafts acylation and alkylation on the central benzene ring of this compound is exceptionally low under standard conditions.

Mechanistic Investigations of Key Reactions

The mechanism for electrophilic aromatic substitution on the deactivated ring of this compound follows a well-established pathway, illustrated here with the example of nitration.

Step 1: Generation of the Electrophile Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comaiinmr.commasterorganicchemistry.com

Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion) The π-electron system of the deactivated aromatic ring acts as a nucleophile, attacking the nitronium ion. This is the rate-determining step of the reaction. The attack occurs at a position ortho to both the carboxyl and benzyloxycarbonyl groups. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The positive charge in the arenium ion is delocalized across the ring, but the resonance structures avoid placing the positive charge on the carbon atoms directly attached to the electron-withdrawing substituents, which would be highly destabilizing. youtube.comgoogle.com

Step 3: Deprotonation and Restoration of Aromaticity A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the newly attached nitro group. aiinmr.commasterorganicchemistry.com This final step is fast and results in the reformation of the aromatic π-system, yielding the substituted product, 4-((benzyloxy)carbonyl)-2-nitrobenzoic acid.

Theoretical and Computational Investigations on 4 Benzyloxy Carbonyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to exploring the electronic characteristics of 4-((Benzyloxy)carbonyl)benzoic acid. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic energy and wavefunction of the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT studies on this compound typically employ functionals like B3LYP with a basis set such as 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the benzyloxy group, while the LUMO is distributed across the terephthalic acid moiety.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, red regions (negative potential) indicate areas prone to electrophilic attack, which are concentrated around the oxygen atoms of the carboxyl and ester groups. Blue regions (positive potential) signify areas susceptible to nucleophilic attack, primarily located around the acidic proton of the carboxylic acid and the benzylic protons.

Table 1: Calculated DFT Parameters for this compound

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular properties. These methods are particularly useful for studying conformational isomers, which are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

For this compound, the key rotational freedom exists around the C-O and C-C single bonds of the ester linkage. Ab initio calculations can map the potential energy surface as a function of the relevant dihedral angles. These calculations often identify several low-energy conformers. The global minimum energy conformer typically features a near-planar arrangement of the benzoic acid ring and the ester group to maximize conjugation, while the benzyl (B1604629) group is oriented to minimize steric hindrance. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Molecular Dynamics Simulations for Conformational Space Exploration in Solution

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound in an explicit solvent environment, such as water or dimethyl sulfoxide (B87167) (DMSO).

In an MD simulation, the molecule is placed in a box of solvent molecules, and the classical equations of motion are solved for every atom in the system over time. This generates a trajectory that reveals how the molecule moves, rotates, and changes its conformation. MD simulations can track the fluctuations of key dihedral angles, providing a dynamic picture of the conformational isomers identified by ab initio calculations. These simulations can also reveal the role of solvent molecules in stabilizing certain conformations through hydrogen bonding with the carboxylic acid and ester groups. The radial distribution function can be analyzed to understand the solvation shell structure around the molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can accurately predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

To predict the vibrational spectrum, the harmonic vibrational frequencies are calculated after geometry optimization. These calculated frequencies can be scaled by an empirical factor to improve agreement with experimental data. The calculations allow for the assignment of specific vibrational modes to the observed peaks, such as the characteristic C=O stretching of the carboxylic acid and ester groups, and the C-H and C=C vibrations of the aromatic rings.

NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra and confirm the molecular structure.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3550 | ~3000 (broad) |

| Carboxylic Acid | C=O Stretch | 1715 | 1680-1710 |

| Ester | C=O Stretch | 1730 | 1715-1735 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. For reactions involving this compound, such as its synthesis via esterification or its hydrolysis, computational methods can identify the transition states connecting reactants, intermediates, and products.

By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy barrier for a reaction step can be determined. This information is crucial for understanding the reaction kinetics. For example, in the acid-catalyzed hydrolysis of the ester, computational studies can model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water, and the subsequent steps leading to the final products, terephthalic acid and benzyl alcohol. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant and product minima on the reaction pathway.

Synthesis and Chemical Research of Derivatives and Analogues of 4 Benzyloxy Carbonyl Benzoic Acid

Modification of the Benzoic Acid Moiety

The reactivity of the carboxylic acid group and the aromatic ring of the benzoic acid portion allows for extensive chemical modifications.

Synthesis of Substituted Benzoic Acid Analogues

The aromatic ring of 4-((benzyloxy)carbonyl)benzoic acid can undergo electrophilic substitution reactions to introduce various functional groups. For instance, nitration of the benzene (B151609) ring can be achieved, leading to nitro-substituted analogues. The resulting nitro group can then be a precursor for other functionalities, such as amino groups, through reduction.

Furthermore, the core structure can be built from already substituted precursors. For example, 4-acetylbenzoic acid can be synthesized through the oxidation of p-methylacetophenone. chemicalbook.comgoogle.com This substituted benzoic acid can then potentially be esterified with benzyl (B1604629) alcohol to yield a 4-acetyl-substituted analogue of this compound. Similarly, methods for preparing 3-carboxy-4-hydroxybenzaldehydes from phenol (B47542) compounds can provide substituted benzoic acid precursors for more complex derivatives. google.com The synthesis of various substituted benzoic acids, such as those containing a 1,2,4-oxadiazole (B8745197) ring, has also been reported, showcasing the potential for creating diverse analogues. researchgate.net

A variety of substituted benzoic acid derivatives have been synthesized for different research purposes. For example, serinol-based benzoic acid esters have been developed as potential inhibitors of adenovirus infection. nih.gov Additionally, 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives have been synthesized and evaluated as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes. nih.gov

| Precursor/Analogue | Synthetic Approach | Potential Application |

|---|---|---|

| 4-Acetylbenzoic acid | Oxidation of p-methylacetophenone chemicalbook.comgoogle.com | Intermediate for further functionalization |

| 3-Carboxy-4-hydroxybenzaldehydes | Selective oxidation of phenol compounds google.com | Precursor for substituted benzoic acids |

| Benzoic acids with a 1,2,4-oxadiazole ring | Catalytic oxidation of tolyl-substituted 1,2,4-oxadiazoles researchgate.net | Building blocks for complex molecules |

| Serinol-based benzoic acid esters | Esterification of serinol derivatives with substituted benzoic acids nih.gov | Antiviral research nih.gov |

Conversion to Thioesters or Other Carboxylic Acid Derivatives

The carboxylic acid functional group of this compound is readily converted into a variety of derivatives, including amides and thioesters. Standard peptide coupling methods can be employed to form amides by reacting the carboxylic acid with amines. For instance, a one-pot protocol using trimethylsilyl (B98337) azide (B81097) as a promoter allows for the efficient synthesis of amides from carboxylic acids and amines at room temperature. arkat-usa.org

Thioesters, which are valuable intermediates in organic synthesis, can also be prepared from this compound. youtube.com Thioesters are more reactive than their corresponding esters and amides, making them useful acyl transfer agents. stackexchange.com The conversion to a thioester can be achieved through various methods, such as reacting the carboxylic acid with a thiol in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) or via activation of the carboxylic acid. researchgate.net The synthesis of thioesters can also be accomplished by the acylation of thiols with carboxylic acid derivatives. organic-chemistry.org

Variation of the Benzylic Ester Group

The benzyl ester group in this compound serves as a protecting group for the carboxylic acid, and its modification or replacement is a key strategy in the synthesis of new compounds.

Synthesis of Alternative Alkyl or Aryl Esters

The benzyl group can be replaced with other alkyl or aryl groups to generate a library of terephthalic acid monoesters. This can be achieved through the esterification of terephthalic acid with different alcohols. For example, the synthesis of 4-(methoxycarbonyl)benzoic acid is well-documented. sigmaaldrich.com Similarly, α,β-unsaturated carboxylic esters can be prepared from the corresponding acids and benzyl bromide. arkat-usa.org The synthesis of various esters, including those with long alkyl chains or substituted phenyl groups, has been explored in different contexts, such as in the development of liquid crystals and bioactive molecules. nih.govgoogle.com

| Ester Type | Synthetic Method | Reference |

|---|---|---|

| Methyl ester | Esterification with methanol (B129727) | sigmaaldrich.com |

| Ethyl ester | Esterification with ethanol | globalscientificjournal.com |

| Aryl esters | Esterification with phenols | google.com |

| α,β-Unsaturated esters | Reaction of α,β-unsaturated carboxylic acids with benzyl bromide arkat-usa.org | arkat-usa.org |

Exploration of Substituted Benzyl Protecting Groups

The properties of the benzyl protecting group can be fine-tuned by introducing substituents onto the benzyl ring. documentsdelivered.comnih.gov For example, the 4-methoxybenzyl (PMB) group is a commonly used protecting group for carboxylic acids due to its stability and the multiple methods available for its cleavage. nih.gov Other substituted benzyl groups, such as the p-chlorobenzyl group, have also been investigated for their stability under different reaction conditions. documentsdelivered.com The choice of substituent can influence the lability of the protecting group, allowing for selective deprotection in the presence of other functional groups. researchgate.net The use of photolabile benzyl-type protecting groups offers another strategy for mild and selective deprotection. researchgate.net

Heterocyclic Analogues Derived from this compound Scaffolding

The this compound scaffold is a valuable starting point for the synthesis of various heterocyclic compounds. The carboxylic acid and ester functionalities can be manipulated to participate in cyclization reactions, leading to the formation of rings containing heteroatoms such as nitrogen, oxygen, and sulfur.

For example, derivatives of this compound can be used to synthesize benzimidazoles, which are important structural motifs in medicinal chemistry. nih.gov The synthesis of oxadiazoles (B1248032) and other heterocyclic systems from benzoic acid derivatives has also been reported. researchgate.netotterbein.edu The general approach often involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an amide, which then undergoes cyclization with a suitable binucleophile. For instance, the reaction of a benzoic acid derivative with a hydrazine (B178648) can lead to the formation of a hydrazide, which can then be cyclized to an oxadiazole. otterbein.edu The synthesis of pyrazole-derived hydrazones from 4-hydrazinobenzoic acid highlights another pathway to complex heterocyclic structures. nih.gov The construction of benzoxazole (B165842) scaffolds, another privileged heterocyclic system, can also be envisioned starting from appropriately functionalized benzoic acid derivatives. researchgate.net

Design and Synthesis of Polymeric Structures Incorporating this compound Units

The strategic incorporation of this compound into polymeric structures offers a sophisticated route to advanced materials. This monomer, which is effectively a mono-protected version of terephthalic acid, provides a unique handle for chemists to design complex polymer architectures. The benzyloxycarbonyl group serves as a temporary protecting group for one of the carboxylic acids, preventing it from reacting during an initial polymerization step. This allows for the creation of linear polymers with latent functionality, which can be unmasked in a subsequent step to yield polymers with pendant carboxylic acid groups. These functionalized polymers are valuable precursors for further modifications, such as grafting, cross-linking, or the attachment of specific molecules.

The design of polymers using this monomer primarily revolves around two main strategies: the direct synthesis of polyesters and polyamides containing the protected group, and the subsequent deprotection to create functional polymers. These approaches leverage well-established polymerization techniques, including polycondensation reactions.

Polyester (B1180765) Synthesis

The synthesis of polyesters incorporating this compound units can be achieved through polycondensation reactions with various diols. In this design, the this compound acts as a dicarboxylic acid monomer, reacting with diols such as ethylene (B1197577) glycol, 1,4-butanediol, or more complex diols to form a polyester backbone. The reaction results in linear polyesters with pendant benzyl carboxylate groups regularly spaced along the chain.

Melt polycondensation is a common method for this type of synthesis. This process typically involves two stages. The first stage is a direct esterification reaction between the monomer and a diol at elevated temperatures (around 150-200°C), often in the presence of a catalyst like p-toluenesulfonic acid, to form low molecular weight oligomers while removing water. The second stage, the polycondensation, is carried out at higher temperatures (above 250°C) and under high vacuum to facilitate the removal of the condensation byproduct (e.g., water or ethylene glycol) and drive the reaction toward the formation of a high molecular weight polymer. researchgate.netrasayanjournal.co.in The resulting polymer chains contain ester linkages in the backbone and the protected carboxyl group as a side chain.

Polyamide Synthesis

Analogous to polyester synthesis, polyamides can be designed and synthesized by reacting this compound with various diamines. This approach leads to the formation of polyamides with pendant benzyl carboxylate groups. The properties of the resulting polyamide can be tailored by selecting different diamine comonomers, ranging from flexible aliphatic diamines (e.g., hexamethylenediamine) to rigid aromatic diamines.

Several polycondensation methods can be employed for polyamide synthesis. High-temperature melt polycondensation can be used, similar to polyester synthesis. google.com Alternatively, solution polycondensation offers a milder route. The Yamazaki–Higashi phosphorylation reaction, for instance, allows for the direct polycondensation of dicarboxylic acids and diamines at moderate temperatures (around 100-120°C) using a condensing agent system like triphenyl phosphite (B83602) (TPP) and pyridine (B92270) in a solvent such as N-methyl-2-pyrrolidone (NMP), often with the addition of salts like LiCl to improve solubility. researchgate.net Interfacial polycondensation is another viable method, where the diacid chloride derivative of the monomer is reacted with a diamine at the interface of two immiscible solvents, leading to rapid polymer formation. nih.govzeusinc.com

Post-Polymerization Modification: Creating Functional Polymers

A key advantage of using this compound is the ability to perform post-polymerization modification. After the initial synthesis of the polyester or polyamide, the benzyloxycarbonyl protecting group can be selectively removed to reveal a free carboxylic acid group. This deprotection is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a reaction that is generally mild and does not degrade the polymer backbone.

The resulting functional polymers, now bearing pendant carboxylic acid groups, are highly versatile. These reactive sites can be used for a variety of secondary reactions:

Grafting: Other polymer chains or small molecules can be grafted onto the polymer backbone.

Cross-linking: The carboxylic acid groups can be used to form cross-links between polymer chains, creating polymer networks or hydrogels.

Introduction of Specific Functionalities: Biologically active molecules, fluorescent tags, or other functional moieties can be attached to the polymer chain via the carboxylic acid group. researchgate.net

This strategy allows for the creation of a library of diverse functional polymers from a single parent polymer. researchgate.net

Design of Liquid Crystalline Polymers

The rigid, rod-like structure of the benzoic acid moiety makes it an excellent candidate for use as a mesogen in the design of liquid crystal polymers (LCPs). nih.gov These materials exhibit ordered phases that are intermediate between the crystalline solid and the isotropic liquid states. This compound and its derivatives can be incorporated into side-chain liquid crystal polymers (SCLCPs). electronicsandbooks.com In a typical SCLCP design, the mesogenic unit is attached to a flexible polymer backbone (such as a polymethacrylate (B1205211) or polysiloxane) via a flexible spacer (e.g., an alkyl chain). This decoupling allows the mesogenic side chains to self-organize and form liquid crystalline phases (e.g., nematic or smectic) independent of the main polymer chain. nih.gov

The synthesis of such polymers would involve first creating a monomer where this compound is attached to a polymerizable group (like a methacrylate) through a spacer, followed by polymerization of the monomer. electronicsandbooks.com

Data Tables

Table 1: Proposed Polymerization Methods and Conditions

| Polymer Type | Method | Monomers | Catalyst/Reagent | Typical Conditions |

| Polyester | Melt Polycondensation | This compound + Diol (e.g., 1,4-Butanediol) | Antimony trioxide, p-Toluene sulfonic acid | Stage 1: ~180-220°C; Stage 2: >250°C, high vacuum |

| Polyamide | Solution Polycondensation (Yamazaki-Higashi) | This compound + Diamine (e.g., Hexamethylenediamine) | Triphenyl phosphite / Pyridine | ~110-120°C in NMP with LiCl |

| Polyamide | Interfacial Polycondensation | 4-((Benzyloxy)carbonyl)benzoyl chloride + Diamine (e.g., Ethylenediamine) | Base (e.g., NaOH) | Room temperature, water/dichloromethane interface |

Table 2: Predicted Properties of Polymers Incorporating this compound Units (Based on Analogous Systems)

| Polymer Type | Comonomer | Predicted Glass Transition Temp. (Tg) | Predicted Melting Temp. (Tm) | Solubility Characteristics | Reference for Analogy |

| Polyester | Aliphatic Diols | Moderate | Moderate to High | Soluble in solvents like DMSO, DMF, THF | researchgate.net |

| Polyamide | Aliphatic Diamines | High (e.g., 100-130°C) | High (e.g., >280°C) | Generally soluble in polar aprotic solvents (NMP, DMAc), concentrated acids | researchgate.netzeusinc.com |

| Polyamide | Aromatic Diamines | Very High | High, potentially amorphous | Limited solubility, requires strong solvents like concentrated sulfuric acid or NMP with salts | researchgate.net |

Applications of 4 Benzyloxy Carbonyl Benzoic Acid in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Building Block in Multi-Step Organic Syntheses

The strategic placement of two distinct and reactive functional groups on a stable aromatic ring makes 4-((benzyloxy)carbonyl)benzoic acid a sought-after building block in the intricate field of multi-step organic synthesis. Its ability to participate in a variety of chemical reactions allows for the controlled and sequential introduction of molecular complexity.

Precursor in Complex Organic Scaffold Construction

In the design and synthesis of complex organic scaffolds, this compound serves as a fundamental precursor. mdpi.com The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, providing a handle for further molecular elaboration. Simultaneously, the benzyloxycarbonyl group acts as a protected form of a carboxylic acid, which can be deprotected under specific conditions to reveal a second reactive site. This orthogonal reactivity is crucial for the systematic construction of intricate molecular frameworks. mdpi.com

For instance, the synthesis of non-steroidal inhibitors of steroid 5 alpha-reductase has utilized derivatives of this benzoic acid structure. nih.gov The ability to selectively modify each functional group allows for the creation of a diverse library of compounds for biological screening. This strategic approach is fundamental to medicinal chemistry and drug discovery, where the precise arrangement of functional groups on a central scaffold is paramount for achieving desired biological activity. preprints.org

Utilization in Total Synthesis Methodologies

The construction of complex natural products and their analogues often requires the careful orchestration of numerous chemical transformations. The bifunctional nature of this compound allows it to be incorporated into a larger molecular framework, with each functional group serving a distinct purpose at different stages of the synthesis. For example, the carboxylic acid could be used to form a key amide bond, while the protected carboxyl group is carried through several steps before being revealed for a final cyclization or functionalization reaction.

Integration into Polymer and Macromolecular Architectures

The application of this compound extends beyond small molecule synthesis into the realm of polymer and materials science. Its ability to be incorporated into larger macromolecular structures opens up possibilities for creating materials with specific and tunable properties. ontosight.ai

Monomer for Specialty Polyesters or Polycarbonates

The presence of both a carboxylic acid and a protected hydroxyl group (in the form of the benzyloxycarbonyl group, which can be converted to a phenol) makes this compound a potential monomer for the synthesis of specialty polyesters and polycarbonates. ontosight.ai By deprotecting the benzyloxycarbonyl group to reveal a phenolic hydroxyl group, the molecule can undergo polymerization with a suitable dicarboxylic acid or its derivative to form a polyester (B1180765).

The resulting polymers would incorporate the rigid benzoic acid unit into their backbone, potentially leading to materials with enhanced thermal stability and mechanical strength. ontosight.ai The specific properties of these polymers could be further tailored by copolymerizing with other monomers, allowing for fine control over characteristics such as crystallinity, solubility, and melting point.

| Polymer Type | Potential Monomer(s) | Key Linkage | Potential Properties |

| Polyester | 4-Hydroxybenzoic acid (from deprotection), Dicarboxylic acid | Ester | Thermal stability, Mechanical strength |

| Polycarbonate | 4-Hydroxybenzoic acid (from deprotection), Phosgene or a derivative | Carbonate | Optical clarity, Toughness |

Cross-linking Agent or Functional Modifier in Polymer Chemistry

Beyond serving as a primary monomer, this compound and its derivatives can also function as cross-linking agents or functional modifiers in polymer chemistry. nih.govmdpi.com The carboxylic acid group can react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to form cross-links. This process can transform a collection of individual polymer chains into a three-dimensional network, significantly altering the material's properties, including increasing its rigidity, solvent resistance, and thermal stability. google.com

Furthermore, the molecule can be grafted onto the surface of a polymer to modify its surface properties. mdpi.com For example, grafting a molecule with a carboxylic acid group onto a hydrophobic polymer can increase its hydrophilicity and improve its adhesion to other materials. This functionalization is a key strategy for tailoring the surface chemistry of materials for specific applications.

Application in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. beilstein-journals.org The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field. rsc.org this compound, with its capacity for hydrogen bonding and aromatic interactions, is an excellent candidate for research in this area. researchgate.net

The carboxylic acid moiety is a well-known hydrogen-bonding motif, capable of forming strong and directional interactions. nih.govresearchgate.net In the solid state and in certain solvents, benzoic acid and its derivatives can form hydrogen-bonded dimers. researchgate.netmdpi.com These dimers can then further organize through weaker interactions, such as π-π stacking of the aromatic rings, to form larger aggregates. researchgate.net This hierarchical self-assembly process is of great interest for the bottom-up construction of functional nanomaterials. ed.gov

Design of Hydrogen-Bonded Architectures

The design and synthesis of predictable supramolecular structures through hydrogen bonding is a cornerstone of crystal engineering. The carboxylic acid moiety of this compound is a primary functional group for forming robust hydrogen bonds. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups.

While a specific crystal structure determination for this compound is not widely reported in publicly available literature, the behavior of the closely related compound, 4-(benzyloxy)benzoic acid, provides significant insight. In the crystal structure of 4-(benzyloxy)benzoic acid, the molecules form acid-acid homodimers. nih.gov These dimers are a recurring and predictable supramolecular synthon in carboxylic acids. The hydrogen bond parameters in these structures are well-defined, leading to the formation of stable, extended networks. nih.gov It is highly probable that this compound also forms similar hydrogen-bonded dimers, which can then further assemble into more complex architectures through other intermolecular interactions.

| Interaction Type | Description | Potential Role in this compound |

| O-H···O Hydrogen Bond | Strong interaction between the hydroxyl proton of the carboxylic acid and the carbonyl oxygen of an adjacent molecule. | Formation of primary dimeric structures. |

| C-H···O Interactions | Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors. | Stabilization of the crystal packing by linking dimers. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Can influence the arrangement of molecules in layers or columns. |

Co-crystallization Studies

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of solid materials, including solubility, melting point, and stability. nih.gov This is achieved by combining two or more different molecules in a single crystal lattice in a specific stoichiometric ratio. nih.gov Benzoic acid and its derivatives are frequently used as co-formers in these studies due to their ability to form strong and directional hydrogen bonds. rsc.org

The carboxylic acid group of this compound can form heterosynthons with other functional groups, such as amides, pyridines, and other hydrogen bond acceptors. rsc.org These interactions compete with the formation of the homodimer synthon, leading to the assembly of a multi-component crystal. The principles of supramolecular synthesis, which involve the analysis of hydrogen bonding rules and synthons, are applied to predict and design new co-crystals. nih.gov

| Co-former Functional Group | Potential Hydrogen Bond Synthon with Carboxylic Acid |

| Amide | Carboxylic acid-amide heterosynthon |

| Pyridine (B92270) | Carboxylic acid-pyridine heterosynthon |

| Amine | Proton transfer leading to salt formation or neutral hydrogen bond |

Use in Analytical Reagent Development or Chromatographic Stationary Phases

The development of new analytical reagents and stationary phases for chromatography is crucial for improving separation science. While there is no widespread reporting of this compound being directly used as a commercial analytical reagent or a stationary phase, its chemical properties suggest potential in these areas.

Benzoic acid derivatives are used in the synthesis of more complex molecules that can act as inhibitors or reagents in various assays. For example, derivatives of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid have been synthesized and evaluated as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes. nih.gov This indicates that the core structure of this compound can be a starting point for the development of new analytical probes and reagents.

In the realm of chromatography, stationary phases are often chemically modified silica (B1680970) or polymer beads. Benzoic acid derivatives have been bonded to silica to create stationary phases for high-performance liquid chromatography (HPLC). For instance, a zwitterionic stationary phase based on 4-propylaminomethyl benzoic acid bonded to silica has been developed and characterized for multi-mode liquid chromatography. researcher.life The ability to derivatize the benzoic acid and benzyloxycarbonyl groups of this compound could allow for its covalent attachment to a support material, creating a new stationary phase with unique selectivity. The aromatic rings and the carbonyl groups could provide a combination of π-π and dipole-dipole interactions, potentially offering novel separation capabilities for a range of analytes.

Future Research Trajectories and Emerging Paradigms in the Investigation of 4 Benzyloxy Carbonyl Benzoic Acid

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of 4-((benzyloxy)carbonyl)benzoic acid often involves the esterification of terephthalic acid. While effective, these methods can present challenges in achieving high selectivity for the monoester over the diester, often requiring stringent control of reaction conditions and purification steps. Future research is increasingly focused on developing more efficient and selective synthetic routes.

Novel approaches are moving beyond conventional Fischer esterification. One promising avenue is the use of heterogeneous catalysts in batch and continuous-flow systems. For instance, the selective monomethyl esterification of dicarboxylic acids has been achieved using bifunctional alumina (B75360) catalysts, which offer a balance of acidity and basicity. researchgate.net This strategy could be adapted for the selective benzylation of terephthalic acid. Another innovative method involves the use of isopropenyl esters as acylating agents in the presence of a catalytic amount of a strong acid, which allows for the synthesis of dicarboxylic monoesters in good yields. rsc.org

Enzymatic catalysis also presents a green and highly selective alternative. Lipases, for example, can catalyze the esterification of dicarboxylic acids with high regioselectivity under mild conditions, potentially offering a high-yield pathway to this compound while minimizing byproduct formation. The application of enzymes in the synthesis of polyesters is a growing field, and the principles can be applied to the synthesis of their monomeric precursors. mdpi.com

Furthermore, advancements in reaction activation, such as microwave-assisted synthesis, could offer rapid and efficient heating, leading to shorter reaction times and potentially improved selectivity. The development of one-pot syntheses, where terephthalic acid is directly converted to the desired monoester with high selectivity, remains a key goal.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Key Features | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Use of solid acid/base catalysts (e.g., alumina) | Ease of catalyst separation, potential for continuous flow | Catalyst design for improved selectivity and longevity |

| Isopropenyl Ester Method | Novel acylating agent | Good yields, selective mono-esterification | Broadening substrate scope and optimizing reaction conditions |

| Enzymatic Catalysis | Use of lipases | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and immobilization for enhanced stability and reusability |

| Microwave-Assisted Synthesis | Rapid heating | Reduced reaction times, potential for improved yields | Optimization of microwave parameters for selective mono-esterification |

Exploration of Catalytic Asymmetric Transformations

The introduction of chirality into molecules derived from this compound opens up possibilities for creating advanced materials with unique optical and electronic properties, such as chiral liquid crystals and ferroelectric materials. tandfonline.comrsc.orgresearchgate.net While direct catalytic asymmetric transformations on this compound are not yet widely reported, this area represents a significant frontier for future research.

One potential avenue is the asymmetric hydrogenation of the aromatic ring. While challenging due to the electron-deficient nature of the benzene (B151609) ring, the use of highly effective catalysts like Pt/TiO2 has shown promise for the hydrogenation of benzoic acid derivatives under milder conditions. alfa-chemistry.com The development of chiral catalysts for this transformation could lead to the synthesis of enantiomerically pure cyclohexane-dicarboxylic acid monoesters, which are valuable building blocks.

Another area of exploration is the enantioselective synthesis of derivatives of this compound. For example, an efficient enantioselective synthesis of a benzyl (B1604629) carbamate (B1207046) derivative, an intermediate for potent CCR2 antagonists, utilized an iodolactamization as the key step. ceon.rs While not a direct transformation of the title compound, it demonstrates the potential for creating complex chiral molecules from related starting materials.

Furthermore, the development of chiral Brønsted acids as catalysts offers a promising approach for a variety of asymmetric transformations. These catalysts have been successfully employed in enantioselective four-component reactions to produce chiral β-hydroxy-α-amino acid derivatives. mdpi.com Applying such catalytic systems to reactions involving this compound or its derivatives could lead to novel chiral compounds.

The synthesis of chiral liquid crystals from benzoic acid derivatives is an area of active research. tandfonline.comrsc.orgresearchgate.net By incorporating a chiral moiety into the molecule, for example, by esterification with a chiral alcohol, liquid crystals with ferroelectric properties can be obtained. Future research could focus on the design and synthesis of novel chiral derivatives of this compound to create materials with tailored liquid crystalline properties.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry is emerging as a powerful tool for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.gov The integration of the synthesis of this compound into continuous flow systems is a promising area for future research, particularly for industrial applications.

The use of packed-bed reactors with solid catalysts is a key technology in flow chemistry. tandfonline.com This approach allows for the continuous esterification of carboxylic acids with high efficiency and easy product separation. The development of robust and highly selective solid catalysts for the mono-benzylation of terephthalic acid in a flow system would be a significant advancement. Simulation studies on the continuous esterification of terephthalic acid with ethylene (B1197577) glycol have already provided valuable insights into process optimization. researchgate.net

Microreactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for achieving high selectivity in the synthesis of monoesters. fudan.edu.cn The use of tube-in-tube gas-permeable membrane reactors has been demonstrated for the continuous-flow synthesis of carboxylic acids using CO2, showcasing the potential of innovative reactor designs. nih.gov

Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates, and the telescoping of multiple reaction steps into a single continuous process. nih.gov This could be particularly beneficial for multi-step syntheses involving this compound as an intermediate. The use of process analytical technology (PAT) in flow systems allows for real-time monitoring and optimization of the reaction, leading to improved consistency and yield. mdpi.com

Table 2: Potential Advantages of Flow Synthesis for this compound

| Parameter | Benefit in Flow Chemistry |

| Selectivity | Precise control over stoichiometry and residence time can favor mono-esterification. |

| Safety | Small reactor volumes minimize the risk associated with exothermic reactions or hazardous reagents. |

| Scalability | Straightforward scale-up by running the system for longer or using parallel reactors. |

| Efficiency | Reduced reaction times and simplified workup procedures can increase overall process efficiency. |

Advanced Materials Applications with Tunable Properties

This compound is a valuable monomer for the synthesis of advanced polymers with tunable properties, including liquid crystalline polymers (LCPs) and high-performance polyesters. The rigid aromatic core and the reactive carboxylic acid and ester groups make it a versatile building block for creating materials with tailored thermal, mechanical, and optical properties.

The incorporation of this compound into polyester (B1180765) chains, for example, as a comonomer with polyethylene (B3416737) terephthalate (B1205515) (PET), can significantly alter the properties of the resulting copolyester. mdpi.com By varying the content of the comonomer, properties such as the glass transition temperature, melting point, and crystallinity can be tuned. This allows for the creation of materials with improved heat resistance and mechanical strength. researchgate.netnih.gov

A particularly interesting application is in the field of liquid crystalline polymers. nih.govrsc.org The rigid, rod-like structure of molecules containing the 4-oxybenzoyl moiety can lead to the formation of liquid crystalline phases. The synthesis of copolyesters containing units derived from this compound can result in thermotropic LCPs that exhibit anisotropic properties in the melt phase. These materials are of interest for applications such as high-strength fibers, and components for electronic devices.

Furthermore, the synthesis of LCPs with ferroelectric properties is an exciting area of research. tandfonline.comtandfonline.com By introducing chiral centers into the polymer structure, for example through the use of chiral comonomers, it is possible to create materials that exhibit spontaneous electrical polarization. Such materials have potential applications in sensors, actuators, and data storage devices.

Table 3: Potential Tunable Properties of Polymers Derived from this compound

| Property | Method of Tuning | Potential Application |

| Thermal Stability | Incorporation into polyester backbones | High-performance engineering plastics |

| Mechanical Strength | Formation of liquid crystalline phases | High-strength fibers and composites |

| Optical Properties | Creation of chiral liquid crystals | Optical films, displays |

| Ferroelectricity | Introduction of chiral centers | Sensors, actuators, memory devices |

Computational Design and Prediction of Novel Analogues

Computational chemistry is becoming an indispensable tool for the design and prediction of the properties of new molecules and materials, accelerating the pace of discovery while reducing experimental costs. milanpolymerdays.org For this compound, computational methods can be employed to design novel analogues with enhanced properties for specific applications.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and predict various properties of molecules, including their reactivity, and optical and electronic properties. ceon.rs This allows for the in-silico screening of a large number of potential analogues of this compound to identify candidates with desired characteristics, such as improved thermal stability or specific liquid crystalline behavior. nih.gov

Molecular dynamics (MD) simulations can provide insights into the structure and dynamics of polymers at the atomic level. youtube.commdpi.com By simulating the behavior of polyesters or LCPs containing units derived from this compound, researchers can predict their bulk properties, such as glass transition temperature, mechanical moduli, and the formation of ordered structures. This information is crucial for the rational design of new materials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of benzoic acid derivatives with their properties. tandfonline.comacs.org While often used for predicting biological activity, these methods can also be applied to predict material properties. By developing QSPR models for properties such as melting point, solubility, or liquid crystal transition temperatures, the design of new analogues can be significantly streamlined.

The in-silico design of monomers is a rapidly developing field. rsc.orgmdpi.com By combining various computational techniques, it is possible to design and evaluate new monomers for high-performance polymers before they are synthesized in the lab. This approach can be used to explore a wide range of chemical space and identify novel analogues of this compound with superior properties.

Q & A

Q. Basic

- X-ray crystallography: Resolve crystal structure (monoclinic, P2₁/n space group, a = 10.0564 Å, b = 3.9985 Å, c = 28.2235 Å) to confirm molecular geometry and hydrogen-bonding networks .

- NMR spectroscopy: Use and NMR to verify benzyloxy and carbonyl group positions (e.g., carbonyl carbons at ~165–170 ppm) .

- Mass spectrometry: Confirm molecular weight (e.g., m/z 228.24 for C₁₄H₁₂O₃) .

How should researchers handle stability and storage challenges for this compound?

Q. Basic

- Storage: Keep in airtight containers at –20°C to prevent hydrolysis of the benzyloxycarbonyl group. Avoid exposure to moisture and strong oxidizers .

- Stability testing: Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Hazardous decomposition products include carbon oxides .

How can researchers design experiments to evaluate its biological activity?

Q. Advanced

- Enzyme inhibition assays: Use fluorescence polarization or SPR to measure binding affinity to targets (e.g., NAD+ salvage pathway enzymes). IC₅₀ values can be determined via dose-response curves .

- Anti-inflammatory screening: Test in LPS-induced macrophage models, measuring TNF-α suppression via ELISA. Dose ranges: 1–100 μM .

- Controls: Include structurally similar analogs (e.g., methoxy or nitro derivatives) to isolate the benzyloxycarbonyl group’s role .

How to address contradictions in reported solubility and partitioning data?

Q. Advanced

- Experimental validation: Use shake-flask method for logP determination (octanol/water). If literature data conflicts (e.g., missing solubility in water ), perform parallel measurements with standardized buffers (pH 7.4) and DLS for aggregation analysis.

- Computational modeling: Predict solubility parameters via COSMO-RS or Hansen solubility parameters using software like Schrödinger .

What computational approaches are suitable for studying structure-activity relationships (SAR)?

Q. Advanced

- DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to analyze electronic effects of the benzyloxycarbonyl group on acidity (pKa of COOH ~2.5–3.0) .

- Molecular docking: Use AutoDock Vina to predict binding modes with protein targets (e.g., NAMPT for anticancer activity) .

- QSAR modeling: Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from PubChem .

What mechanistic insights exist for its role in organic reactions?

Q. Advanced

- Carbamate cleavage: Study pH-dependent hydrolysis (e.g., rapid cleavage in acidic conditions via SN1 mechanism). Monitor by NMR (disappearance of benzyl CH₂ at ~4.8 ppm) .

- Cross-coupling reactions: Investigate Suzuki-Miyaura coupling using Pd catalysts. The benzoic acid moiety can act as a directing group for regioselective functionalization .

How to optimize purification post-synthesis?

Q. Basic

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) for high-purity crystals. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Column chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate). Collect fractions showing UV absorption at 254 nm .

What safety protocols are critical during handling?

Q. Basic

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use fume hoods for weighing .

- First aid: For skin contact, rinse with 10% NaHCO₃ solution to neutralize acidic byproducts .

How to validate its role as a building block in polymer synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.